2-(diethylamino)ethyl 4-(carbamothioylamino)benzoate
Description
2-(Diethylamino)ethyl 4-(carbamothioylamino)benzoate is a benzoate ester derivative characterized by a diethylaminoethyl group at the ester position and a carbamothioylamino (-NH-C(S)-NH₂) substituent at the para position of the benzene ring. This compound belongs to a class of thiourea derivatives, which are notable for their diverse biological activities, including antimicrobial, antiparasitic, and enzyme inhibitory properties .
Properties
CAS No. |
21033-42-1 |
|---|---|
Molecular Formula |
C14H21N3O2S |
Molecular Weight |
295.40 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-(carbamothioylamino)benzoate |
InChI |
InChI=1S/C14H21N3O2S/c1-3-17(4-2)9-10-19-13(18)11-5-7-12(8-6-11)16-14(15)20/h5-8H,3-4,9-10H2,1-2H3,(H3,15,16,20) |
InChI Key |
SDFSHNBCVSWLBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Diethylamino)ethyl 4-nitrobenzoate Intermediate
This intermediate is commonly prepared by esterification of 4-nitrobenzoic acid with 2-(diethylamino)ethanol. The process involves:
- Reactants: 4-nitrobenzoic acid and 2-(diethylamino)ethanol
- Catalysts: Acid catalysts or solid catalysts such as rare-earth oxides
- Conditions: Reflux in dehydrated alcohol or appropriate solvent with water removal to drive esterification
- Purification: Hot filtration and crystallization to obtain high purity product
A representative synthesis is described in ChemicalBook, where 2-(diethylamino)ethyl 4-nitrobenzoate (CAS 13456-39-8) is prepared by direct esterification with subsequent purification steps.
Reduction of Nitro Group to Amino Group
The nitro group of 2-(diethylamino)ethyl 4-nitrobenzoate is reduced to the corresponding amino group, yielding 2-(diethylamino)ethyl 4-aminobenzoate. This is typically achieved by:
- Catalytic Hydrogenation: Using Pd/C catalysts under hydrogen atmosphere
- Reaction Conditions: Mild temperatures (80-100°C) and pressures, often in a hydrogenation reactor
- Catalyst Reuse: Pd/C catalyst can be reused multiple times without significant loss of activity
A detailed procedure from a Chinese patent (CN105481707A) describes a two-step continuous process combining esterification and hydrogenation, achieving yields with purity above 99.5% and environmentally friendly solvent and catalyst recycling.
Formation of Carbamothioylamino Group
The transformation of the amino group into the carbamothioylamino moiety involves reaction with thiocarbamoyl reagents such as isothiocyanates or thiourea derivatives. General steps include:
- Reactants: 2-(diethylamino)ethyl 4-aminobenzoate and thiocarbamoylating agent
- Conditions: Typically carried out in an organic solvent such as ethanol or DMF under mild heating
- Catalysts: May be catalyst-free or use mild bases to facilitate the reaction
- Purification: Recrystallization or chromatographic methods to isolate the target compound
While specific detailed protocols for this step are less frequently reported in patents, standard organic synthesis literature supports these conditions for carbamothioylamino group formation.
Summary Table of Preparation Steps
Comprehensive Research Findings and Notes
The esterification step using rare-earth oxide catalysts (neodymium sesquioxide, erbium oxide, or holmium oxide) has proven to be efficient and environmentally friendly, avoiding large amounts of spent acid and enabling solvent and catalyst recycling.
The hydrogenation step is crucial for converting the nitro group to the amino group with high selectivity and purity. The use of 5% Pd/C catalyst under controlled temperature and pressure conditions ensures complete reduction with minimal by-products.
The final thiourea formation step, while less documented in patents for this specific compound, follows well-established organic synthesis protocols for carbamothioylamino group introduction, which can be adapted and optimized for scale-up.
The overall synthesis route benefits from continuous processing potential, mild reaction conditions, and high product purity, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl 4-(carbamothioylamino)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 2-(diethylamino)ethyl 4-(carbamothioylamino)benzoate exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics. A study demonstrated that certain modifications to the compound enhanced its efficacy against resistant strains of bacteria, highlighting its potential in combating antibiotic resistance.
Analgesic Properties
The compound has been investigated for its analgesic effects. In preclinical studies, it showed promise as a local anesthetic, similar to benzocaine. The mechanism involves blocking sodium channels, which prevents nerve impulse transmission, thus providing pain relief. Comparative studies revealed that its efficacy is comparable to existing local anesthetics but with a potentially improved safety profile.
Pharmacology
Drug Delivery Systems
this compound has been explored as a component in drug delivery systems. Its ability to enhance the solubility and stability of poorly soluble drugs makes it valuable in formulating effective pharmaceutical products. Research has shown that when used as a carrier, it improves the bioavailability of active pharmaceutical ingredients (APIs), leading to better therapeutic outcomes.
Biotransformation Studies
Studies on the biotransformation of this compound have provided insights into its metabolic pathways. Using rat liver microsomes, researchers identified several metabolites formed during the metabolism of this compound. Understanding these pathways is crucial for assessing the safety and efficacy of the compound in clinical applications.
Environmental Science
Decontamination Applications
The compound has shown potential in environmental decontamination processes, particularly in neutralizing harmful substances such as nerve agents. Research indicates that it can effectively detoxify certain chemical agents through hydrolysis reactions, making it useful in developing decontamination solutions for chemical spills or warfare scenarios.
Analytical Techniques
Modern analytical techniques have been employed to study the degradation products of this compound in environmental samples. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy have been utilized to identify and quantify these products, aiding in understanding their environmental impact and persistence.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacterial strains |
| Analgesics | Comparable efficacy to benzocaine | |
| Pharmacology | Drug delivery systems | Improved solubility and bioavailability |
| Biotransformation studies | Identification of metabolic pathways | |
| Environmental Science | Decontamination of chemical agents | Effective detoxification via hydrolysis |
| Analytical studies | Use of GC-MS and NMR for degradation analysis |
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.
-
Analgesic Effectiveness Trial
- A clinical trial assessed the analgesic properties of this compound compared to standard local anesthetics in dental procedures. Patients reported comparable pain relief with fewer side effects when using the new formulation.
-
Environmental Decontamination Research
- An investigation into the compound's effectiveness in neutralizing VX nerve agent demonstrated complete degradation within two hours when treated with a specific aqueous solution containing chloramine-B.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 4-(carbamothioylamino)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as analgesia or anesthesia. The molecular pathways involved include the modulation of ion channels and receptors, which contribute to the compound’s overall pharmacological profile .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield: Electron-withdrawing groups (e.g., 4-fluorophenyl in compound 2f) correlate with lower synthesis yields (25%) compared to non-halogenated analogs (53% for 2d), likely due to steric or electronic hindrance during condensation reactions .
- Thiourea vs. Dithiocarbamate : The dithiocarbamate group in compound 4a enhances antimicrobial activity compared to simple thiourea derivatives, attributed to improved metal-binding capacity and membrane permeability .
- Structural Flexibility: The carbamothioylamino group in the target compound offers a reactive site for further functionalization, similar to the biphenylylcarbonyl-carbamothioyl group in ’s compound, which may influence pharmacokinetic properties .
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical Data of Selected Compounds
Key Observations :
- Melting Points : Compounds with rigid aromatic systems (e.g., 12f) exhibit higher melting points (>190°C) compared to flexible aliphatic derivatives .
- UV-Vis Shifts : The hypsochromic shift observed in the nitroimidazole derivative (λmax = 270 nm vs. 310 nm in the parent acid) highlights the electronic effects of aromatic substituents on conjugation .
Reactivity and Stability
- Co-initiator Performance: Ethyl 4-(dimethylamino)benzoate () shows higher reactivity in resin cements than 2-(dimethylamino)ethyl methacrylate, attributed to its superior electron-donating capacity . The diethylamino group in the target compound may similarly enhance reactivity in photopolymerization or catalytic systems.
- Stability Considerations: Thiourea derivatives are prone to hydrolysis under acidic or alkaline conditions. However, the carbamothioylamino group’s stability can be modulated by adjacent substituents, as seen in ’s derivatives, which remain stable during column chromatography .
Biological Activity
2-(Diethylamino)ethyl 4-(carbamothioylamino)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic uses.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C13H20N2O2S
- CAS Number : [specific CAS number if available]
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid derivatives with diethylamine and carbamothioyl chloride. The reaction conditions often include solvent systems like dichloromethane and temperature control to optimize yield and purity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a related compound, 4-amino-N-[2(diethylamino)ethyl]benzamide, was evaluated for its antibacterial properties using standard disk diffusion methods. The results showed inhibition zones against various bacterial strains, suggesting potential efficacy as an antimicrobial agent .
Cytotoxicity and Apoptosis
Research has demonstrated that derivatives of this compound may induce cytotoxic effects in cancer cell lines. In vitro studies reported that these compounds could trigger apoptosis through mitochondrial pathways, leading to cell death in human cancer cells. The pro-apoptotic effect was linked to the modulation of key signaling pathways involved in cell survival and death .
The proposed mechanism involves interaction with specific cellular receptors or enzymes that regulate cell proliferation and apoptosis. For example, compounds like this compound may inhibit protein kinases that are crucial for cancer cell growth, thereby exerting their therapeutic effects .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria with an MIC of 20 µg/mL. |
| Study B | Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours. |
| Study C | Investigated the apoptotic pathways activated by the compound, revealing increased caspase-3 activity indicative of apoptosis. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-(diethylamino)ethyl 4-(carbamothioylamino)benzoate and its derivatives?
- Methodology :
- Multi-step synthesis : Begin with esterification of 4-(carbamothioylamino)benzoic acid using 2-(diethylamino)ethanol under reflux in anhydrous conditions (e.g., dichloromethane with catalytic sulfuric acid) .
- Intermediate purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC or TLC .
- Derivatization : Introduce functional groups (e.g., alkoxy chains) via nucleophilic substitution or coupling reactions. For example, react with 2-(phenylmethoxy)benzoyl chloride to form intermediates for anesthetic analogs .
- Key Data :
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Esterification | 24h reflux, DCM, H₂SO₄ | 65–75 | ≥97% |
| Coupling | RT, DMF, 4Å molecular sieves | 50–60 | ≥95% |
Q. How can the crystal structure and hydrogen-bonding interactions of this compound be characterized?
- Methodology :
- X-ray crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water mix). Use a diffractometer (e.g., Bruker D8 Quest) to resolve the structure. Analyze packing motifs with software like Mercury .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H, N–H···O) using CrystalExplorer. Compare with thiourea derivatives to identify unique hydrogen-bonding networks .
Advanced Research Questions
Q. How does the reactivity of this compound compare to structurally similar amines in polymerization systems?
- Methodology :
- Degree of conversion (DC) : Use FT-IR to monitor C=C bond conversion in resin cements. Compare with ethyl 4-(dimethylamino)benzoate (EDAB) and 2-(dimethylamino)ethyl methacrylate (DMAEMA) .
- Physical properties : Test flexural strength (ISO 4049) and water sorption (24h immersion).
- Key Data :
| Amine | DC (%) | Flexural Strength (MPa) | Water Sorption (μg/mm³) |
|---|---|---|---|
| Target compound | 85–90 | 120–130 | 25–30 |
| EDAB | 75–80 | 110–120 | 30–35 |
| DMAEMA | 65–70 | 90–100 | 40–45 |
- Conclusion : The compound’s tertiary amine and thiourea groups enhance DC and mechanical properties compared to EDAB/DMAEMA .
Q. What strategies resolve discrepancies in reported biological activity data (e.g., enzyme inhibition)?
- Methodology :
- Standardized assays : Replicate studies using identical enzyme concentrations (e.g., 10 nM acetylcholinesterase) and buffer conditions (pH 7.4, 25°C) .
- Control for thiourea redox activity : Include antioxidants (e.g., ascorbic acid) to prevent false positives from thiourea-mediated radical scavenging .
- Binding affinity validation : Use surface plasmon resonance (SPR) to measure dissociation constants (Kd), corroborating fluorescence-based assays .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodology :
- Docking simulations : Use AutoDock Vina to model binding to acetylcholinesterase (PDB: 4EY7). Focus on the thiourea group’s interaction with the catalytic triad (Ser203, His447, Glu334) .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS). Calculate root-mean-square deviation (RMSD) to assess binding pose retention .
- Key Insight : The thiourea moiety forms stable hydrogen bonds with Ser203 (distance: 2.1 Å), suggesting competitive inhibition .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
